molecular formula C16H17N3O2 B8299860 4-((6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine

4-((6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine

Cat. No.: B8299860
M. Wt: 283.32 g/mol
InChI Key: JUWYWJMRHGBWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-[(6-propan-2-yloxy-1H-indol-5-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C16H17N3O2/c1-10(2)20-15-9-13-11(3-5-18-13)7-14(15)21-12-4-6-19-16(17)8-12/h3-10,18H,1-2H3,(H2,17,19)

InChI Key

JUWYWJMRHGBWHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CNC2=C1)OC3=CC(=NC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-((6-isopropoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide described in Production Example 17-5 (116 mg, 0.357 mmol) was dissolved in methanol (2.5 mL), 28% sodium methoxide (0.728 mL) was added under nitrogen atmosphere at room temperature, and the mixture was heated and stirred at 70° C. for 3 hours. The reaction mixture was cooled to room temperature and then water and ethyl acetate were added for partition. The organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The drying agent was filtered off and the resultant was concentrated under vacuum. The residue was dissolved in dichloromethane and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=3:7-0:1-ethyl acetate:methanol=99:1-9:1), then the target fraction was concentrated under vacuum to obtain the title compound (66.3 mg, 66%).
Name
N-(4-((6-isopropoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 17-5
Quantity
116 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.728 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Yield
66%

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